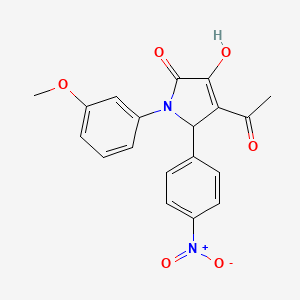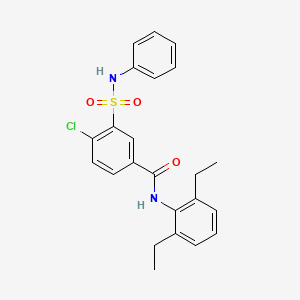
N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide, also known as NHPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a chemical compound that belongs to the class of nitroaromatic compounds and has a molecular weight of 346.32 g/mol.
作用机制
The mechanism of action of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide is not fully understood. However, studies have shown that it exhibits its anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. It also exhibits its anticancer properties by inducing apoptosis and inhibiting cell proliferation. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used as a precursor for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide. One potential direction is the development of novel drug delivery systems using this compound as a precursor. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various studies and has the potential to be used in the development of novel drug delivery systems and in the treatment of various diseases.
合成方法
The synthesis of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide involves the reaction of 2-nitro-1-phenylethanol with phenoxyacetyl chloride in the presence of triethylamine and dimethylformamide. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antioxidant properties. It has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.
属性
IUPAC Name |
N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-16(12-23-14-9-5-2-6-10-14)18(22)15(11-17(20)21)13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUCDDFSTFQCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])N(C(=O)COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)